molecular formula C62H58Cl2N4O12S4 B11932183 3-Chlorosulfonyl-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;5-chlorosulfonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate

3-Chlorosulfonyl-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;5-chlorosulfonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate

Cat. No.: B11932183
M. Wt: 1250.3 g/mol
InChI Key: ZFCKYRIGPDQCLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorosulfonyl-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate and 5-chlorosulfonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate are complex organic compounds with significant potential in various scientific fields. These compounds are characterized by their intricate molecular structures, which include multiple rings and functional groups.

Preparation Methods

The synthesis of these compounds involves multiple steps, including the formation of the heptacyclic core and the introduction of the chlorosulfonyl and benzenesulfonate groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

These compounds undergo various chemical reactions, including:

    Oxidation: The presence of sulfonate groups makes them susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorosulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the chlorine atom.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfonyl hydrides.

Scientific Research Applications

These compounds have a wide range of applications in scientific research:

    Chemistry: They are used as intermediates in the synthesis of more complex molecules and as reagents in various organic reactions.

    Biology: Their unique structures make them useful in studying molecular interactions and biological pathways.

    Industry: They can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl and benzenesulfonate groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The heptacyclic core provides structural stability and specificity in these interactions.

Comparison with Similar Compounds

Compared to other similar compounds, these molecules stand out due to their unique heptacyclic structure and the presence of both chlorosulfonyl and benzenesulfonate groups. Similar compounds include:

    Sulforhodamine 101: Used as a fluorescent dye in biological research.

    Rhodamine B: Another dye with applications in fluorescence microscopy.

These compounds differ in their specific functional groups and applications, but all share a common feature of being used in scientific research and industry.

Properties

Molecular Formula

C62H58Cl2N4O12S4

Molecular Weight

1250.3 g/mol

IUPAC Name

3-chlorosulfonyl-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;5-chlorosulfonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate

InChI

InChI=1S/2C31H29ClN2O6S2/c32-41(35,36)26-17-20(42(37,38)39)9-10-21(26)27-24-15-18-5-1-11-33-13-3-7-22(28(18)33)30(24)40-31-23-8-4-14-34-12-2-6-19(29(23)34)16-25(27)31;32-41(35,36)20-9-10-21(26(17-20)42(37,38)39)27-24-15-18-5-1-11-33-13-3-7-22(28(18)33)30(24)40-31-23-8-4-14-34-12-2-6-19(29(23)34)16-25(27)31/h2*9-10,15-17H,1-8,11-14H2

InChI Key

ZFCKYRIGPDQCLF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)[O-])S(=O)(=O)Cl)CCC7.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)Cl)S(=O)(=O)[O-])CCC7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.